molecular formula C29H31N5O5S B11614515 2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide

2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide

Cat. No.: B11614515
M. Wt: 561.7 g/mol
InChI Key: NQPKKRPDFZYZDO-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with multiple substituents, including a methoxy group, a methyl group, and a phthalazinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide involves multiple steps, including the formation of key intermediates and the final coupling reactions. The general synthetic route can be outlined as follows:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with N-methylamine under appropriate conditions to form 2-methoxy-N-methylbenzamide.

    Introduction of the Phthalazinyl Group: The phthalazinyl group can be introduced through a nucleophilic substitution reaction involving 4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenylphthalazin-1-yl chloride and the benzamide intermediate.

    Final Coupling Reaction: The final step involves the coupling of the phthalazinyl-substituted benzamide with the appropriate amine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be useful in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-methylbenzamide: A simpler analog without the phthalazinyl group.

    4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenylphthalazin-1-yl chloride: An intermediate in the synthesis of the target compound.

    N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide: A closely related compound with similar properties.

Uniqueness

The uniqueness of 2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzamide lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C29H31N5O5S

Molecular Weight

561.7 g/mol

IUPAC Name

2-methoxy-N-methyl-5-[[4-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide

InChI

InChI=1S/C29H31N5O5S/c1-18-10-11-19(15-26(18)40(36,37)31-17-21-7-6-14-39-21)27-22-8-4-5-9-23(22)28(34-33-27)32-20-12-13-25(38-3)24(16-20)29(35)30-2/h4-5,8-13,15-16,21,31H,6-7,14,17H2,1-3H3,(H,30,35)(H,32,34)

InChI Key

NQPKKRPDFZYZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)NC)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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